![molecular formula C10H8N2O3 B2501828 Methyl 3-pyridin-3-yl-1,2-oxazole-5-carboxylate CAS No. 330558-59-3](/img/structure/B2501828.png)
Methyl 3-pyridin-3-yl-1,2-oxazole-5-carboxylate
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Overview
Description
“Methyl 3-pyridin-3-yl-1,2-oxazole-5-carboxylate” is a chemical compound that belongs to the class of oxazole derivatives . Oxazole is an important heterocyclic nucleus having a wide spectrum of biological activities . It is a doubly unsaturated 5-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between .
Synthesis Analysis
The synthesis of oxazole derivatives has been a field of interest for a long time due to their increasing importance in medicinal chemistry . The substitution pattern in oxazole derivatives plays a pivotal role in delineating their biological activities .
Scientific Research Applications
Antiviral Activity
Methyl 3-pyridin-3-yl-1,2-oxazole-5-carboxylate has demonstrated antiviral potential. For instance:
- Compound 1 : Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate exhibited inhibitory activity against influenza A with an IC50 of 7.53 μmol/L and a high selectivity index (SI) value against CoxB3 virus .
- Compound 2 : 1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)-4-methylthiosemicarbazide showed potent antiviral activity against Coxsackie B4 virus with IC50 values ranging from 0.4 to 2.1 μg/mL .
Photophysical Behavior
The compound’s intricate photophysical behavior arises from the coexistence of an extended polycyclic nitrogen-rich moiety (TT) and a fragment (Py) with partial conformational freedom .
Antitubercular Activity
Researchers have explored its potential against tuberculosis:
- E)-1-(2-(1H-indol-3-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl)-3-(substitutedphenyl)prop-2-en-1-one derivatives derived from pyridine and indole exhibited in vitro antitubercular activity against H37Ra MTB (Mycobacterium tuberculosis) and BCG (Mycobacterium bovis) .
Herbicidal Activity
While not directly related to Methyl 3-pyridin-3-yl-1,2-oxazole-5-carboxylate, the design of substituted 3-(pyridin-2-yl)phenylamino derivatives has been explored for herbicidal activity, emphasizing the importance of pyridine-containing compounds in agriculture .
Tyrosine Kinase Inhibition
Imatinib, a widely used therapeutic agent for leukemia treatment, specifically inhibits tyrosine kinases. Although structurally characterized as its piperazin-1-ium salt, it contains a pyridine moiety .
Mechanism of Action
Target of Action
The primary target of Methyl 3-pyridin-3-yl-1,2-oxazole-5-carboxylate is Nicotinamide phosphoribosyltransferase (NAMPT) . NAMPT catalyzes the rate-limiting step of the NAD+ salvage pathway . NAD+ plays a pivotal role in many biological processes including metabolism and aging .
Mode of Action
Methyl 3-pyridin-3-yl-1,2-oxazole-5-carboxylate interacts with its target, NAMPT, to activate it . This activation of NAMPT enhances the NAD+ salvage pathway, thereby increasing the availability of NAD+ for various biological processes .
Biochemical Pathways
The compound affects the NAD+ salvage pathway . This pathway is crucial for maintaining the cellular NAD+ pool, which is essential for various biological processes including metabolism and aging .
Result of Action
The activation of NAMPT by Methyl 3-pyridin-3-yl-1,2-oxazole-5-carboxylate results in an increased availability of NAD+ . This can have various molecular and cellular effects, depending on the specific biological processes that utilize NAD+ .
properties
IUPAC Name |
methyl 3-pyridin-3-yl-1,2-oxazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3/c1-14-10(13)9-5-8(12-15-9)7-3-2-4-11-6-7/h2-6H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFRGXLRFFUONRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NO1)C2=CN=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(pyridin-3-yl)-1,2-oxazole-5-carboxylate | |
CAS RN |
330558-59-3 |
Source
|
Record name | methyl 3-(pyridin-3-yl)-1,2-oxazole-5-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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